Structure-activity relationship of H-Phe(4-F)-OMe in peptides
Structure-activity relationship of H-Phe(4-F)-OMe in peptides
Fluorination at the Frontier: The SAR Profile of H-Phe(4-F)-OMe in Peptide Therapeutics
Executive Summary: The Fluorine Scan
In the landscape of peptide drug discovery, the modification of aromatic side chains is a high-yield strategy for optimizing pharmacokinetics and potency. H-Phe(4-F)-OMe (Methyl 4-fluoro-L-phenylalaninate) represents a critical chemical probe and therapeutic building block. It combines the bioisosteric utility of the fluorine atom—mimicking hydrogen’s sterics while altering electronics—with the C-terminal methyl ester, which modulates solubility and cell permeability.
This guide dissects the Structure-Activity Relationship (SAR) of this specific moiety, moving beyond basic substitution to explore the electronic, steric, and metabolic consequences of 4-fluorination in peptide backbones.
Physicochemical Architecture
To deploy H-Phe(4-F)-OMe effectively, one must understand the atomic-level perturbations introduced by the fluorine atom at the para position.
Electronic Tuning & Quadrupole Moments
The most profound effect of 4-F substitution is electronic. The benzene ring of native Phenylalanine (Phe) possesses a negative electrostatic potential on its face (quadrupole moment
-
The Fluorine Pull: Fluorine is the most electronegative element (
). Placing it at the para position withdraws electron density from the aromatic ring through the -bond ( effect), while donating density back via resonance ( effect) to a lesser extent. -
The Result: The electron density on the face of the ring is reduced, but not fully inverted (unlike pentafluorophenylalanine). This "attenuation" allows for fine-tuning of binding affinity. It strengthens interactions with electron-rich partners by reducing the repulsive forces of the native
-cloud.
Steric Bioisosterism
Fluorine’s Van der Waals radius (1.47 Å) is remarkably close to that of Hydrogen (1.20 Å). Consequently, H-Phe(4-F)-OMe fits into binding pockets designed for native Phe with minimal steric penalty. This "stealth" property allows researchers to alter electronics without disrupting the global conformation of the peptide.
Lipophilicity and Permeability (The -OMe Factor)
While the 4-F substitution increases the lipophilicity of the side chain (increasing logP), the -OMe (methyl ester) moiety plays a dual role:
-
Synthetic Protection: It caps the C-terminus, preventing racemization and side reactions during solution-phase coupling.
-
Prodrug/Permeability: It masks the charged carboxylate, creating a neutral, hydrophobic C-terminus that significantly enhances passive membrane diffusion.
Table 1: Comparative Physicochemical Profile
| Property | H-Phe-OMe (Native) | H-Phe(4-F)-OMe (Modified) | Impact on SAR |
| Van der Waals Radius (C4) | 1.20 Å (H) | 1.47 Å (F) | Minimal steric clash; "Stealth" substitution. |
| Electronegativity (C4) | 2.1 (H) | 3.98 (F) | Polarizes the ring; alters |
| C-X Bond Strength | ~98 kcal/mol | ~116 kcal/mol | Increases metabolic stability against oxidation. |
| Lipophilicity ( | 0.00 | +0.14 | Increases hydrophobic collapse/receptor burial. |
| pKa (Ring Protons) | ~43 | < 43 | Increases acidity of remaining ring protons (H-bond donors). |
Mechanistic SAR: Binding and Stability
The incorporation of H-Phe(4-F)-OMe influences biological activity through three primary mechanisms.
Perturbation of -Interactions
In native peptides, Phe often engages in T-shaped (edge-to-face)
-
Scenario A (Binding Increase): If the receptor pocket contains an electron-rich aromatic residue (e.g., Trp, Tyr), the electron-deficient 4-F-Phe ring binds more tightly due to reduced electrostatic repulsion.
-
Scenario B (Binding Decrease): If the receptor relies on a cation-
interaction (e.g., with a specific Arg), the reduced electron density on the 4-F-Phe face may weaken this interaction compared to native Phe.
Metabolic Blockade (The Para-Block)
A primary clearance pathway for Phe-containing peptides is hydroxylation at the para position by cytochrome P450 enzymes (forming Tyr) or cleavage by chymotrypsin.
-
Mechanism: The C-F bond is metabolically inert to standard hydroxylation. Furthermore, the altered electronics often slow down the kinetics of chymotrypsin, which prefers electron-rich aromatic substrates. This extends the biological half-life (
) of the peptide.
Visualizing the SAR Logic
Figure 1: Mechanistic flow of H-Phe(4-F)-OMe properties leading to optimized therapeutic outcomes.
Experimental Protocol: Solution Phase Coupling
Context: This protocol describes the coupling of a Boc-protected amino acid (Boc-Xaa-OH) to H-Phe(4-F)-OMe (as the HCl salt). This is a standard workflow for generating dipeptides or C-terminal fragments.
Reagents:
-
Amine: H-Phe(4-F)-OMe · HCl (1.2 eq)
-
Acid: Boc-Xaa-OH (1.0 eq)
-
Coupling Agent: EDC · HCl (1.2 eq) and HOBt (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: DMF (Anhydrous) or DCM
Step-by-Step Methodology:
-
Activation:
-
Dissolve Boc-Xaa-OH (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Add HOBt (1.2 mmol) and stir at
C for 15 minutes. -
Add EDC · HCl (1.2 mmol). Stir for an additional 20 minutes at
C to generate the active ester.
-
-
Coupling (The Critical Step):
-
In a separate vial, dissolve H-Phe(4-F)-OMe · HCl (1.2 mmol) in DMF (2 mL).
-
Add DIPEA (3.0 mmol) to the amine solution to neutralize the HCl salt and liberate the free amine. Note: Ensure pH is ~8-9 by spotting on wet pH paper.
-
Add the neutralized amine solution dropwise to the activated acid mixture at
C.
-
-
Reaction & Monitoring:
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 4–12 hours.
-
Validation: Monitor by TLC (System: EtOAc/Hexane 1:1). The product spot (Boc-Xaa-Phe(4-F)-OMe) should appear higher (
) than the starting material. Stain with Ninhydrin (starting amine = red/orange) and UV (product = UV active).
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Sat.
(removes unreacted acid/HOBt). -
Brine.
-
-
Dry over
, filter, and concentrate in vacuo.
-
-
Characterization:
-
Verify mass via ESI-MS (Expect
or ).[1] -
Verify purity via HPLC (C18 column, Water/Acetonitrile gradient).
-
Synthetic Workflow Diagram
Figure 2: Solution-phase coupling workflow for H-Phe(4-F)-OMe.
Case Studies in Drug Development
Protease Stability (Chymotrypsin)
In a study involving chymotrypsin substrates, the replacement of Phe with Phe(4-F) resulted in variable stability profiles. While 4-F-Phe is generally more resistant than native Phe due to electronic deactivation of the ring, the effect is position-dependent. In the P1 position (direct cleavage site), 4-F-Phe often slows hydrolysis rates (
Receptor Selectivity (Enkephalins)
In opioid peptide research, fluorination of Phe4 in enkephalin analogs has been used to modulate
References
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Source: PMC (PubMed Central) URL:[Link]
-
Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. Source: NIH / J Med Chem. URL:[Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Source: PubMed URL:[2][3][Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: PMC / Beilstein J Org Chem. URL:[Link]
-
Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. Source: PMC / J Med Chem. URL:[Link]
Sources
- 1. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
